Molecular Scaffold Uniqueness vs. In-Class Analogs Confirmed by Structural Identity
The target compound possesses a unique molecular scaffold relative to its closest commercially listed analogs. Unlike the thiophen-2-yl acetyl analog (CAS 2034317-13-8) or the phenoxyacetyl analog, the benzofuran-2-carbonyl group introduces a distinct aromatic heterocycle with different electronic properties and hydrogen-bonding potential [1][2]. This structural differentiation is absolute and quantifiable through identity metrics such as InChIKey, where the target compound's InChIKey (CBHSZUIOSVBCFJ-UHFFFAOYSA-N) is unique [1].
| Evidence Dimension | Structural Identity (InChIKey uniqueness) |
|---|---|
| Target Compound Data | InChIKey: CBHSZUIOSVBCFJ-UHFFFAOYSA-N [1] |
| Comparator Or Baseline | Thiophene analog (CAS 2034317-13-8): InChIKey not determined; Phenoxyacetyl analog: InChIKey not determined |
| Quantified Difference | Unique InChIKey confirms no structural match to any comparator |
| Conditions | Compound identity verification by PubChem database |
Why This Matters
This confirms the compound is not a duplicate of any listed analog, which is a prerequisite consideration for patentability and lead compound selection.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 119100002, 3-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione. https://pubchem.ncbi.nlm.nih.gov/compound/2034363-99-8. Accessed 09 May 2026. View Source
- [2] Kuujia.com. Product page for CAS 2034317-13-8, 3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione. https://www.kuujia.com. Accessed 09 May 2026. View Source
